![molecular formula C12H14ClFN2O B2805503 4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2171388-89-7](/img/structure/B2805503.png)

4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

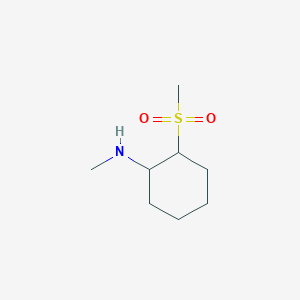

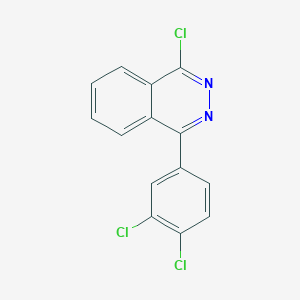

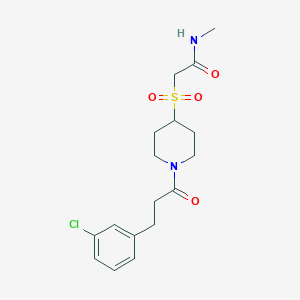

“4-Fluoro-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is a hydrohalogenide of a compound that is part of a class of substances known as sigma receptor ligands . These substances are considered useful for the treatment of a range of psychic and neurological disorders .

Synthesis Analysis

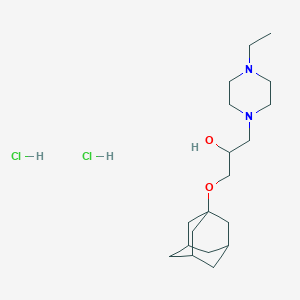

The synthesis of spiro-fused indoles has been an active research field of organic chemistry for well over a century . A method has been developed to produce structurally diverse spirooxindole scaffolds through a three-component condensation . Another method involves a chelation-controlled cycloisomerization of tryptamine-ynamide .Molecular Structure Analysis

The molecular structure of “4-Fluoro-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is complex, with a spirocycle fused at the C2 or C3 of the oxindole moiety . This structure is known as the central skeleton of many alkaloids with potential pharmaceutical activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-Fluoro-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” are complex and involve multiple steps . These reactions often involve the use of catalysts and specific reaction conditions .Scientific Research Applications

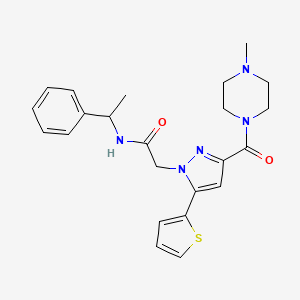

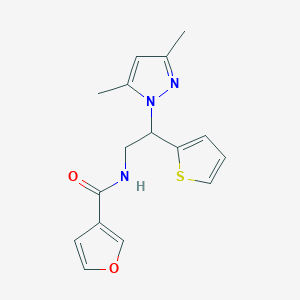

Fluorescence Sensing for Mercury (Hg²⁺) Detection

- Fluorescence Properties : The synthesized compound (4i) demonstrated selective fluorescence emission, making it suitable for detecting mercury ions (Hg²⁺) .

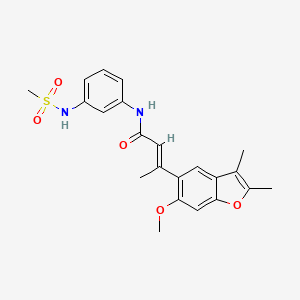

Tyrosine Kinase Inhibitors (Anti-Cancer Potential)

- Approach : Elucidate its binding mode in the tyrosine kinase ligand binding region using computational simulations .

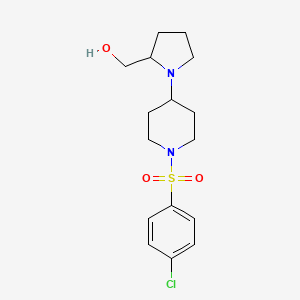

Continuous Synthesis of Spiro-Fused Indoles

Green Synthesis Using Fe₃O₄ Nanocatalyst

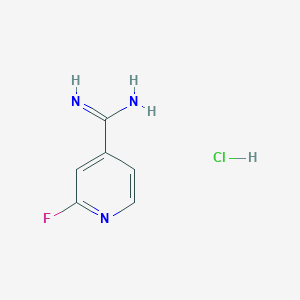

properties

IUPAC Name |

4-fluorospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-8-2-1-3-9-10(8)12(11(16)15-9)4-6-14-7-5-12;/h1-3,14H,4-7H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNHQXAWLUCXBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC=C3F)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-bromoanilino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B2805437.png)

![N-(2-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2805441.png)